![molecular formula C24H23N3O4 B3003888 N-(5-methylisoxazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide CAS No. 1251635-77-4](/img/structure/B3003888.png)
N-(5-methylisoxazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide
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Overview
Description
The compound "N-(5-methylisoxazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and agrochemistry. The molecule consists of a piperidine ring, which is a common motif in pharmaceuticals, linked to a 5-methylisoxazol group and a xanthene-9-carbonyl moiety. This structure suggests potential biological activity, possibly as an inhibitor or a receptor modulator.
Synthesis Analysis
The synthesis of related piperidine compounds has been explored in the literature. For instance, the synthesis of novel heterocyclic amino acids featuring a piperidine ring has been reported, where piperidine carboxylic acids were converted to β-keto esters and subsequently reacted with hydrazines to afford pyrazole carboxylates . Although the exact synthesis of "N-(5-methylisoxazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide" is not detailed, similar synthetic strategies could potentially be applied, involving the formation of the isoxazole ring followed by coupling with a xanthene-derived carboxylic acid.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by NMR spectroscopy and HRMS, as seen in the synthesis of pyrazole carboxylates . These techniques would be essential in confirming the structure of "N-(5-methylisoxazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide," ensuring the correct isoxazole and xanthene moieties are present and properly attached to the piperidine core.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For example, piperidine carboxamides have been shown to act as tubulin inhibitors, affecting cell proliferation . Additionally, piperidine-based compounds have been synthesized as potential inhibitors of plant D1 protease, with the ability to exhibit herbicidal activities . The specific chemical reactions and biological activities of "N-(5-methylisoxazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide" would likely depend on the functional groups present and their arrangement within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. Factors such as solubility, melting point, and stability are influenced by the specific substituents attached to the piperidine ring. For example, the presence of a bulky xanthene moiety could affect the compound's solubility and crystallinity. The chemical properties, such as reactivity and acidity/basicity, would also be influenced by the electronic effects of the isoxazole and xanthene groups. Detailed analysis of these properties would require experimental data, which is not provided in the abstracts.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-15-14-21(26-31-15)25-23(28)16-10-12-27(13-11-16)24(29)22-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)22/h2-9,14,16,22H,10-13H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPFEQORWDWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide |
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